N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide
Overview
Description
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide is a complex organic compound with a unique structure that combines several functional groups, including an indole, a benzodioxole, and a fluorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the indole core.
Diazotization and Coupling: The diazenyl group is introduced via diazotization of an aromatic amine followed by coupling with the indole derivative.
Fluorobenzamide Formation: The final step involves the reaction of the diazenyl-indole intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzamide group.
Major Products
Oxidation: Oxidation of the indole moiety can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the diazenyl group results in the formation of the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, while the diazenyl group may facilitate binding through hydrogen bonding or π-π interactions. The fluorobenzamide group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has applications in medicinal chemistry.
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Another compound with a benzodioxole group, used in various chemical syntheses.
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound is structurally similar and used in early discovery research.
Uniqueness
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole, diazenyl, and fluorobenzamide groups in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O5/c26-17-5-3-4-16(11-17)24(32)27-12-22(31)28-29-23-18-6-1-2-7-19(18)30(25(23)33)13-15-8-9-20-21(10-15)35-14-34-20/h1-11,33H,12-14H2,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULSIRABWIEWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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